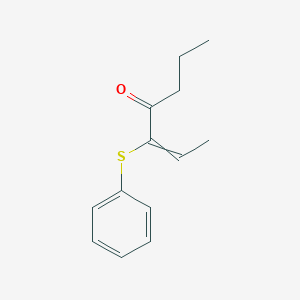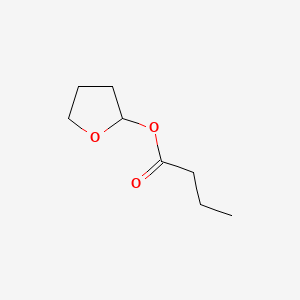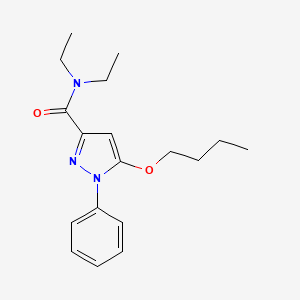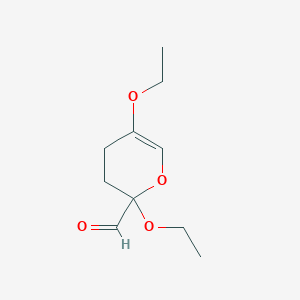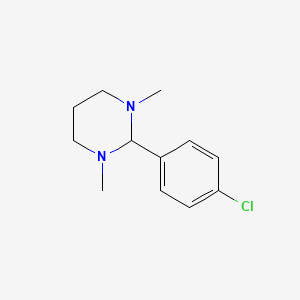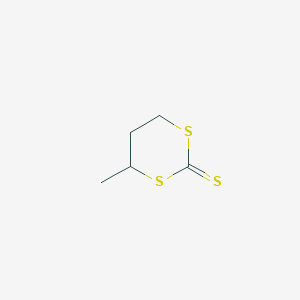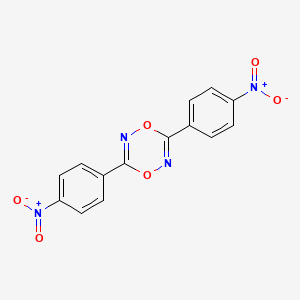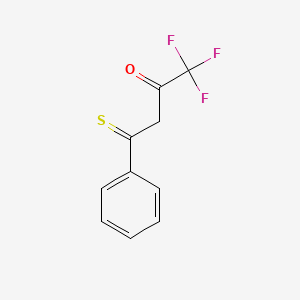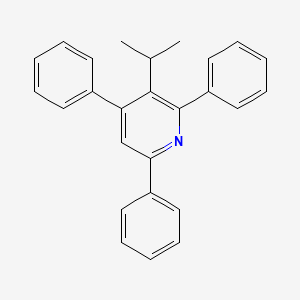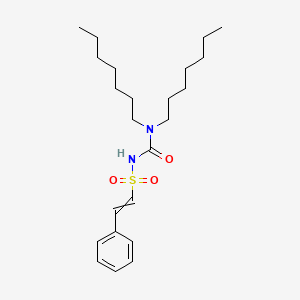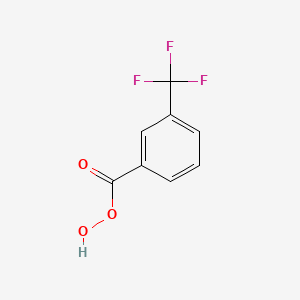
3-(Trifluoromethyl)benzene-1-carboperoxoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trifluoromethyl)benzene-1-carboperoxoic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzene ring, along with a carboperoxoic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)benzene-1-carboperoxoic acid typically involves the introduction of the trifluoromethyl group onto a benzene ring followed by the formation of the carboperoxoic acid functional group. One common method involves the trifluoromethylation of benzene derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI). The resulting trifluoromethylbenzene can then be oxidized to form the carboperoxoic acid group using oxidizing agents like hydrogen peroxide (H2O2) under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes followed by oxidation steps. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, plays a crucial role in industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)benzene-1-carboperoxoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex peroxo compounds.
Reduction: Reduction reactions can convert the carboperoxoic acid group to other functional groups like alcohols or ketones.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted benzene derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of acidic catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, alcohols, ketones, and peroxo compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Trifluoromethyl)benzene-1-carboperoxoic acid has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)benzene-1-carboperoxoic acid involves its ability to undergo various chemical transformations due to the presence of the reactive carboperoxoic acid group. This group can participate in oxidation and reduction reactions, leading to the formation of reactive intermediates that can interact with molecular targets. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable reagent in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
3-Chlorobenzene-1-carboperoxoic acid: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
3-Nitrobenzene-1-carboperoxoic acid: Contains a nitro group instead of a trifluoromethyl group.
3-Methylbenzene-1-carboperoxoic acid: Features a methyl group in place of the trifluoromethyl group.
Uniqueness
3-(Trifluoromethyl)benzene-1-carboperoxoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s reactivity and stability, making it a valuable reagent in various chemical transformations. Additionally, the trifluoromethyl group can influence the compound’s biological activity, making it a subject of interest in medicinal chemistry research.
Properties
CAS No. |
55349-62-7 |
|---|---|
Molecular Formula |
C8H5F3O3 |
Molecular Weight |
206.12 g/mol |
IUPAC Name |
3-(trifluoromethyl)benzenecarboperoxoic acid |
InChI |
InChI=1S/C8H5F3O3/c9-8(10,11)6-3-1-2-5(4-6)7(12)14-13/h1-4,13H |
InChI Key |
GCDIHXGIRSXGQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,8,9-Tetramethylpyrazino[2,3-F]quinoxaline](/img/structure/B14631273.png)


